molecular formula C13H21NO B3164645 Butyl[(2-ethoxyphenyl)methyl]amine CAS No. 893611-85-3

Butyl[(2-ethoxyphenyl)methyl]amine

Cat. No.: B3164645
CAS No.: 893611-85-3
M. Wt: 207.31 g/mol
InChI Key: IWTJLOSDQCEWBZ-UHFFFAOYSA-N
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Description

Butyl[(2-ethoxyphenyl)methyl]amine is a secondary amine featuring a butyl group attached to a benzylamine scaffold substituted with a 2-ethoxy group. Its structure combines lipophilic (butyl) and electron-donating (ethoxy) moieties, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-5-10-14-11-12-8-6-7-9-13(12)15-4-2/h6-9,14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTJLOSDQCEWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2-ethoxyphenyl)methyl]amine can be achieved through several methods. One common approach involves the alkylation of 2-ethoxybenzylamine with butyl bromide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-ethoxybenzylamine in an appropriate solvent such as ethanol.
  • Add a base, such as sodium hydroxide, to deprotonate the amine group.
  • Introduce butyl bromide to the reaction mixture and allow it to react at room temperature.
  • After completion, the product is isolated through extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2-ethoxyphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Butyl[(2-ethoxyphenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butyl[(2-ethoxyphenyl)methyl]amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ethoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of Butyl[(2-ethoxyphenyl)methyl]amine, derived from the evidence:

Compound Molecular Formula Molecular Weight Key Substituents Synthesis Yield Applications/Hazards Reference
(E)-4-(Methylsulfonyl)but-3-en-2-amine C₅H₁₁NO₂S 149.21 Methylsulfonyl, vinyl group 12% (3 steps) Intermediate for covalent inhibitors
N2-(3-((6-Bromopyridin-2-yl)(methyl)amino)... C₃₇H₅₀BBrN₈O₃ 745.57 Bromopyridinyl, triazine, tert-butyl, ethoxy 56% (3 steps) Chiral ligand synthesis
7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(1-ethyl-2-methyl... C₂₉H₃₁N₃O₂ 453.58 Diethylamino, ethoxy, indole-furopyridinone N/A Thermochromic pigment (H302, H315, H319)
(2-sec-Butoxybenzyl)amine hydrochloride C₁₁H₁₈ClNO 215.73 sec-Butoxy, benzylamine hydrochloride N/A Amine salt for organic synthesis
1-(2-Ethoxyphenyl)ethanone oxime C₁₀H₁₃NO₂ 179.22 Ethoxyphenyl, oxime N/A Oxime intermediate

Key Comparative Analysis

Structural Features: this compound shares the 2-ethoxyphenyl moiety with compounds like 7-[4-(diethylamino)-2-ethoxyphenyl]-... and 1-(2-ethoxyphenyl)ethanone oxime . However, its butyl group distinguishes it from analogs with methylsulfonyl (e.g., ) or bromopyridinyl substituents (e.g., ).

Synthetic Accessibility :

  • The synthesis of (E)-4-(methylsulfonyl)but-3-en-2-amine (12% yield over 3 steps) and N2-(3-((6-bromopyridin-2-yl)... (56% yield) highlights challenges in multi-step amine synthesis. This compound may require similar optimization for efficient production.

Functional and Hazard Profiles: The thermochromic pigment component 7-[4-(diethylamino)-2-ethoxyphenyl]-... exhibits acute toxicity (H302) and skin/eye irritation (H315/H319), suggesting that ethoxyphenyl derivatives may require careful handling. In contrast, (2-sec-butoxybenzyl)amine hydrochloride is a stable hydrochloride salt, likely less reactive.

Potential Applications: Ethoxyphenyl-containing compounds are prevalent in medicinal chemistry (e.g., covalent inhibitors ) and materials science (e.g., thermochromic pigments ). The butyl group in the target compound may enhance lipophilicity, making it suitable for membrane-permeable drug candidates or surfactants.

Biological Activity

Butyl[(2-ethoxyphenyl)methyl]amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a butyl group attached to a benzylamine framework, with an ethoxy substituent on the benzene ring. This unique structure enhances its lipophilicity and reactivity, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. It has been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways, suggesting potential applications in neurology and psychiatry.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
Neurotransmitter Interaction Exhibits potential influence on serotonin and dopamine pathways, which may affect mood and behavior.
Antimicrobial Properties Investigated for activity against various bacterial strains, showing promise as an antimicrobial agent.
Anticancer Activity Some studies suggest cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Case Studies

  • Neurotransmitter Interaction : Preliminary studies indicate that this compound may enhance serotonin receptor activity, potentially leading to antidepressant effects. This aligns with findings from similar compounds that modulate neurotransmitter systems.
  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. These findings suggest a mechanism involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : In vitro studies demonstrated that this compound has cytotoxic effects on various cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism appears to involve apoptosis induction in cancer cells .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Key Features
Butyl[(3-ethoxyphenyl)methyl]amineEthoxy group at the meta position; potential variations in biological activity compared to ortho position.
Butyl[(2-methoxyphenyl)methyl]amineSimilar structure but with a methoxy group; different reactivity profile affecting biological interactions.
BenzylamineLacks butyl and ethoxy groups; serves as a simpler structural reference for comparison.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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